molecular formula C3H4BF6K B1465967 Potassium 3,3,3-trifluoropropane-1-trifluoroborate CAS No. 1430722-07-8

Potassium 3,3,3-trifluoropropane-1-trifluoroborate

Cat. No.: B1465967
CAS No.: 1430722-07-8
M. Wt: 203.97 g/mol
InChI Key: KVDJJQRSWDQBBC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Potassium 3,3,3-trifluoropropane-1-trifluoroborate plays a significant role in biochemical reactions, particularly in coupling reactions. It is involved in Suzuki-Miyaura cross-coupling reactions, where it interacts with aryl, alkenyl, or alkyl halides and triflates . This compound is known to interact with enzymes and proteins that facilitate these coupling reactions, such as palladium catalysts. The nature of these interactions involves the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of enzymes involved in these processes. For instance, it can impact the expression of genes related to metabolic pathways, thereby altering cellular metabolism . Additionally, its role in coupling reactions can influence cell signaling pathways by modifying the structure and function of signaling molecules .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, facilitating the formation of carbon-carbon bonds through coupling reactions . This compound can act as an enzyme inhibitor or activator, depending on the context of the reaction. It also influences gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions, affecting its long-term impact on cellular function . Studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability and degradation in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can facilitate biochemical reactions without causing significant adverse effects . At high doses, it may exhibit toxic effects, impacting cellular function and overall health. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. This compound’s role in coupling reactions also influences the synthesis of metabolites, contributing to changes in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, influencing cellular processes and biochemical reactions .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in biochemical reactions, as it ensures the compound is present in the right cellular context to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 3,3,3-trifluoropropane-1-trifluoroborate can be synthesized through various methods. One common approach involves the reaction of 3,3,3-trifluoropropene with a boron-containing reagent under specific conditions. The reaction typically requires a catalyst, such as palladium, and is conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Potassium 3,3,3-trifluoropropane-1-trifluoroborate undergoes various types of chemical reactions,

Properties

IUPAC Name

potassium;trifluoro(3,3,3-trifluoropropyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BF6.K/c5-3(6,7)1-2-4(8,9)10;/h1-2H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDJJQRSWDQBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC(F)(F)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BF6K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1430722-07-8
Record name potassium trifluoro(3,3,3-trifluoropropyl)boranuide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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